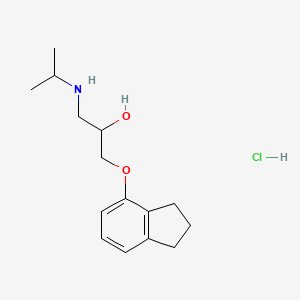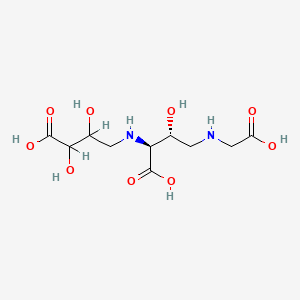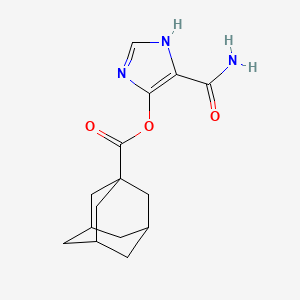
5-Carbamoyl-1H-imidazole-4-yl adamantane-1'-carboxylate
Overview
Description
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazole ring and an adamantane moiety, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while substitution reactions can introduce new functional groups to the imidazole ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has indicated that this compound possesses antitumor activity, making it a candidate for cancer treatment.
Industry: The stability and reactivity of the compound make it suitable for use in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of 5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate is not fully understood. it is believed to exert its effects by inhibiting purine de novo synthesis, similar to the nucleoside antibiotic bredinin . This inhibition can lead to the suppression of tumor growth and other biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Carbamoyl-1H-imidazole-4-yl piperonylate: Another derivative of bredinin with potent antitumor activity.
Substituted Imidazoles: Various substituted imidazoles have been studied for their biological and chemical properties.
Uniqueness
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate stands out due to its unique combination of an imidazole ring and an adamantane moiety. This structure imparts stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
66148-57-0 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(5-carbamoyl-1H-imidazol-4-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C15H19N3O3/c16-12(19)11-13(18-7-17-11)21-14(20)15-4-8-1-9(5-15)3-10(2-8)6-15/h7-10H,1-6H2,(H2,16,19)(H,17,18) |
InChI Key |
HKEMXZXNABJZPE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N |
Key on ui other cas no. |
66148-57-0 |
Synonyms |
5-carbamoyl-1H-imidazol-4-yl-1-adamantanecarboxylate SL 1233 SL-1233 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
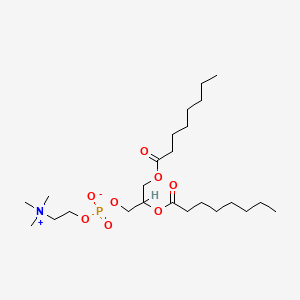
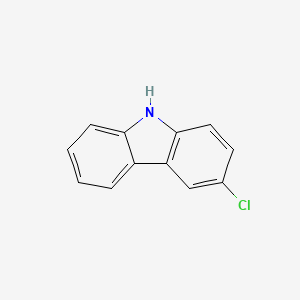
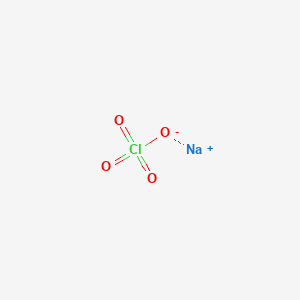
![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)
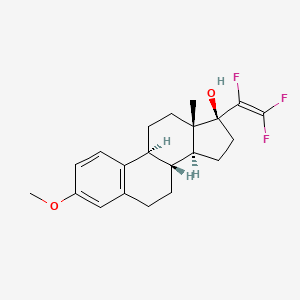

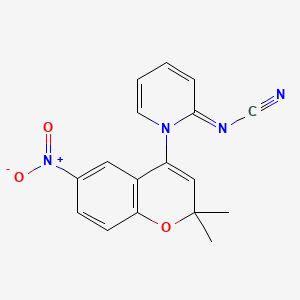
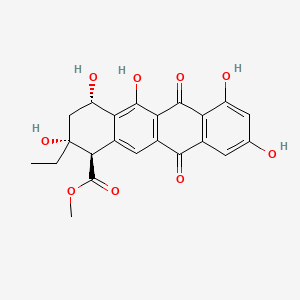
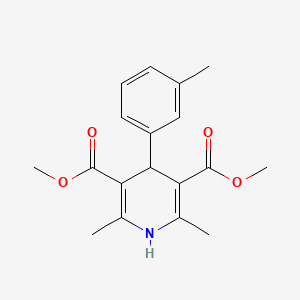
![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)
